
N,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide), commonly known as PDC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PDC is a symmetrical molecule that contains two isochroman-3-carboxamide groups linked by a propane-1,3-diyl bridge.
Mecanismo De Acción
The mechanism of action of PDC in its various applications is not fully understood. However, studies have shown that PDC can interact with various biological targets, including enzymes and receptors. PDC has been shown to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. PDC has also been shown to bind to certain receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
PDC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that PDC can induce apoptosis, or programmed cell death, in cancer cells. PDC has also been shown to inhibit the growth of various fungal and bacterial strains. In vivo studies have shown that PDC can cross the blood-brain barrier and exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PDC is its high yield synthesis method, which makes it easily accessible for laboratory experiments. PDC is also stable under a wide range of conditions, making it suitable for various applications. However, one limitation of PDC is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of PDC. One direction is the further investigation of its potential use in the treatment of neurodegenerative diseases. Another direction is the development of novel PDC-based materials for use in various applications, such as drug delivery and sensing. Additionally, further studies are needed to fully elucidate the mechanism of action of PDC in its various applications.
Métodos De Síntesis
The synthesis of PDC involves the reaction of isochroman-3-carboxylic acid with 1,3-diaminopropane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of PDC as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
PDC has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, PDC has been shown to exhibit anticancer, antifungal, and antibacterial activities. PDC has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, PDC has been used as a building block for the synthesis of novel polymers and supramolecular structures. In catalysis, PDC has been shown to exhibit excellent catalytic activity in various reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide.
Propiedades
IUPAC Name |
1-oxo-N-[3-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]propyl]-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c26-20(18-12-14-6-1-3-8-16(14)22(28)30-18)24-10-5-11-25-21(27)19-13-15-7-2-4-9-17(15)23(29)31-19/h1-4,6-9,18-19H,5,10-13H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVKLUHTLAOMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCCNC(=O)C3CC4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

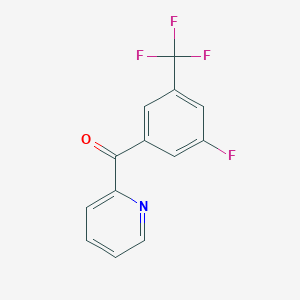
![(2Z)-2-[(2-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2422838.png)
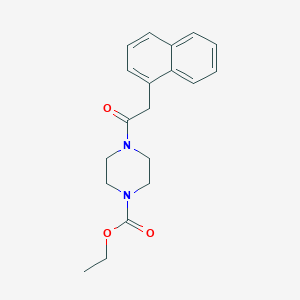
![N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2422844.png)
![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)
![3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2422847.png)
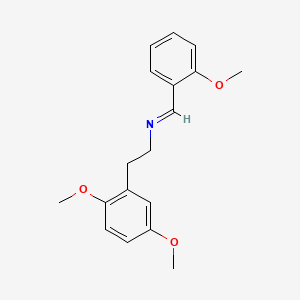
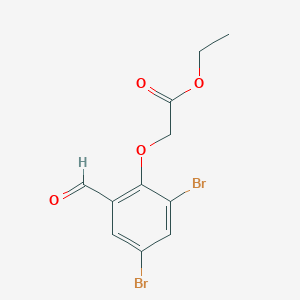
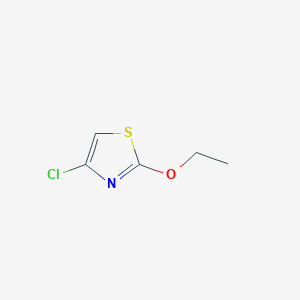
![8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2422853.png)
![N-(3-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422856.png)
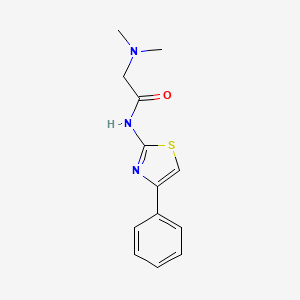
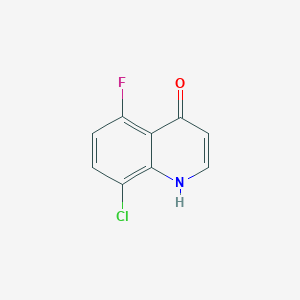
![4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2422860.png)